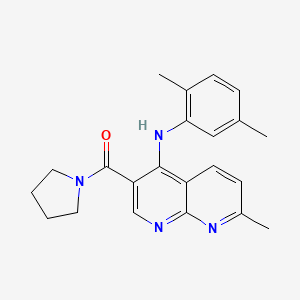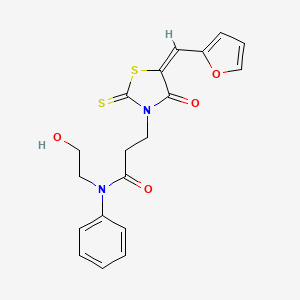
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a thiazolidine derivative with a furan ring. Thiazolidines are a class of compounds that contain a five-membered ring made up of three carbons, one nitrogen, and one sulfur atom . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also contains a thiazolidine ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis
Furan derivatives have been extensively investigated as aromatic promising building blocks from renewables . They can undergo various chemical reactions, including oxidation to furoic acid and furan-2,5-dicarboxylic acid .Aplicaciones Científicas De Investigación
Anticancer and Antiproliferative Activities
Compounds with a thiazolidinone framework, including structures similar to (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylpropanamide, have been synthesized and evaluated for their anticancer effects. These compounds demonstrated moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner in human leukemia cell lines. The presence of electron-donating groups on the thiazolidinone moiety was crucial for enhancing anticancer properties, highlighting the importance of specific functional group modifications for therapeutic activity (Chandrappa et al., 2009). Additionally, thioxothiazolidin-4-one derivatives inhibited tumor growth and tumor-induced angiogenesis in a mouse model, showcasing their potential as anticancer therapies with the ability to target tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
Antimicrobial and Antifungal Activities
Thiazolidinone derivatives have also shown significant antimicrobial and antifungal activities. For instance, new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole exhibited in vitro antimicrobial screening against various bacteria and fungal species, some of which were comparable with standard drugs (Patel & Shaikh, 2010). This suggests the broad-spectrum antimicrobial potential of thiazolidinone compounds, including those structurally related to this compound.
Antifibrotic Activities
The antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives were explored through efficient synthesis methods. These compounds demonstrated a significant reduction in the viability of fibroblasts without possessing anticancer effects, highlighting their potential for antifibrotic therapy. Some derivatives were identified as promising candidates for further testing due to their high antifibrotic activity levels, comparable to Pirfenidone, without scavenging superoxide radicals (Kaminskyy et al., 2016).
Antitrypanosomal and Anticancer Properties
A series of 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters was synthesized and evaluated for their antitrypanosomal activity against Trypanosoma brucei brucei and Trypanosoma brucei gambiense, showing significant selectivity and potency. Additionally, these compounds displayed anticancer activity in vitro within NCI DTP protocol, identifying a derivative that inhibited all 59 human tumor cell lines tested, showcasing the dual therapeutic potential of these derivatives (Holota et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c22-11-10-20(14-5-2-1-3-6-14)17(23)8-9-21-18(24)16(27-19(21)26)13-15-7-4-12-25-15/h1-7,12-13,22H,8-11H2/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRZWHLWBNTDMV-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2637358.png)

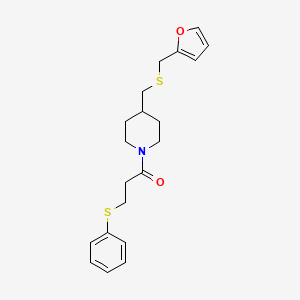
![2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2637362.png)
![6-Cyclopropyl-2-[[1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2637363.png)
![3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2637364.png)

![Tert-butyl N-[1-(2H-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B2637367.png)
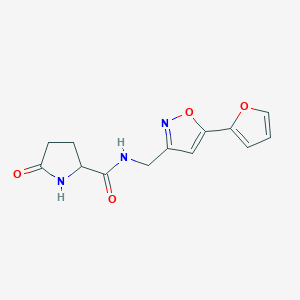
![Tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2637370.png)

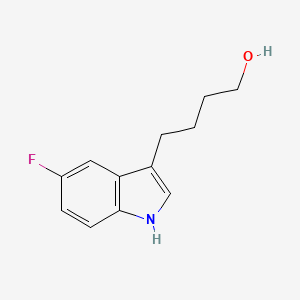
![N-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-N,6-dimethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2637379.png)
